molecular formula C27H26FN3OS B1678719 Diacylglycerol kinase inhibitor i CAS No. 93076-89-2

Diacylglycerol kinase inhibitor i

Cat. No. B1678719
CAS RN: 93076-89-2
M. Wt: 459.6 g/mol
InChI Key: MFVJXLPANKSLLD-UHFFFAOYSA-N
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Description

Diacylglycerol Kinase Inhibitor I, also referenced under CAS 93076-89-2, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It potentiates the activity of protein kinase C by inhibiting diacylglycerol metabolism .


Molecular Structure Analysis

The molecular structure of Diacylglycerol kinase inhibitor i is represented by the empirical formula C27H26FN3OS . The molecular weight is 459.58 .


Chemical Reactions Analysis

Diacylglycerol kinase (DGK) α limits the extent of Ras activation in response to antigen recognition, and its upregulation facilitates hypofunctional, exhausted T cell states . Pharmacological DGK α targeting restores cytotoxic function of chimeric antigen receptor and CD8 + T cells isolated from solid tumors .


Physical And Chemical Properties Analysis

Diacylglycerol kinase inhibitor i is a solid substance . It is soluble in ethanol (12 mg/mL) and DMSO (4 mg/mL) . The storage temperature is between 10-30°C .

Scientific Research Applications

Role in Cell Physiology and Disease Pathologies
Diacylglycerol kinase inhibitors play a significant role in mediating the actions of stimuli promoting diacylglycerol (DAG) biogenesis. They are involved in regulating a wide range of physiological processes, including transcription, Golgi vesicle transport, cell migration, and survival after oxidative stress, by targeting protein kinase D. Dysregulated activity of these kinases has been implicated in various pathologies, such as heart hypertrophy and cancer invasiveness, highlighting their potential in elucidating physiological roles and therapeutic applications for cardiac disease and cancer (Ya Fu & C. Rubin, 2011).

Cancer Therapeutics and Immunotherapy
Diacylglycerol kinase alpha (DGKα) has been identified as a therapeutic target in cancers and immunotherapy. The inhibition of DGKα, using small-molecule inhibitors, has shown to induce cancer cell death both in vitro and in vivo, underscoring the therapeutic potential of DGKα inhibitors in oncology and the need for a deeper understanding of their biological implications (Salome Boroda et al., 2016).

Selective Inhibition for Cancer Treatment
The selective inhibition of DGKα has been demonstrated to induce apoptosis in cancer cells, including hepatocellular carcinoma and cervical cancer cells, while simultaneously enhancing immune responses. This suggests the potential of DGKα-selective inhibitors as anticancer drugs that not only attenuate cancer cell proliferation but also enhance anticancer immunity (Ke-Wei Liu et al., 2016).

Regulation of Mast Cell Degranulation
DGK inhibitors have been shown to significantly reduce antigen-induced mast cell degranulation and production of phosphatidic acid, highlighting their role in the regulation of allergic responses. This is particularly evident in the action of type I DGK inhibitors on RBL-2H3 mast cells, suggesting the potential for these inhibitors in treating allergic conditions and improving understanding of mast cell degranulation mechanisms (Megumi Sakuma et al., 2014).

Ligand Binding and Drug Development
The study of ligand binding landscapes for diacylglycerol kinases, using ATP acyl phosphate activity-based probes, offers insights into the interactions between these enzymes and small molecules. This research aids in the development of selective inhibitors with potential therapeutic applications, enhancing our understanding of the biochemical mechanisms underpinning DGK regulation and its implications for drug discovery (Caroline E Franks et al., 2017).

properties

IUPAC Name

6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVJXLPANKSLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239254
Record name R 59022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacylglycerol kinase inhibitor i

CAS RN

93076-89-2
Record name R 59022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R 59022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-59-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Y Jiang, F Sakane, H Kanoh, JP Walsh - Biochemical pharmacology, 2000 - Elsevier
… The DGK inhibitors R59022 and R59949 (Diacylglycerol Kinase Inhibitor I and Diacylglycerol Kinase Inhibitor II) were from Calbiochem. …
Number of citations: 134 www.sciencedirect.com
P Sharma, SK Yadav, SD Shah, E Javed… - American Journal of …, 2021 - atsjournals.org
… Diacylglycerol kinase inhibitor I (R59022), acetyl-β-methylcholine chloride, histamine, and other compounds were obtained from Sigma Life Science. 1-Oleoyl-2-acetyl-sn-glycerol (OAG…
Number of citations: 16 www.atsjournals.org
MA Hernandez-Lara, SK Yadav, S Conaway Jr… - Respiratory …, 2023 - Springer
… Primary antibody against β-actin (58522) and diacylglycerol kinase Inhibitor I (R59022, referred as DGK I) were purchased from Sigma (St. Louis, MO, USA). Secondary antibodies …
Number of citations: 1 link.springer.com
MA Hernandez-Lara, SK Yadav, SD Shah… - International Journal of …, 2022 - mdpi.com
… β-actin (58522) antibody, diacylglycerol kinase inhibitor I (R59022), phosphatidic acid, and rapamycin were purchased from Cayman Chemicals (Ann Arbor, MI, USA). Secondary …
Number of citations: 4 www.mdpi.com
MA Packham, AA Livne, DH Ruben… - Biochemical …, 1993 - portlandpress.com
… from Kabivitrum (Stockholm, Sweden) (dialysed against isotonic saline before use); albumin (fraction V) from ICN ImmunoBiologicals (Lisle, IL, USA); diacylglycerol kinase inhibitor I (…
Number of citations: 50 portlandpress.com
U Wollina, A Frenkl, B Knöll… - International …, 2003 - spandidos-publications.com
… In the present study, diacylglycerol kinase inhibitor I was able to induce a maximum growth inhibition of 43% (HaCaT) and 36% (A431), respectively. The inhibitor type II was less …
Number of citations: 6 www.spandidos-publications.com
S Boroda, M Niccum, V Raje, BW Purow… - Biochemical …, 2017 - Elsevier
Diacylglycerol kinase alpha (DGKα) catalyzes the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). Recently, DGKα was identified as a therapeutic target in various cancers…
Number of citations: 50 www.sciencedirect.com
S Velnati, E Ruffo, A Massarotti, M Talmon… - European journal of …, 2019 - Elsevier
As part of an effort to identify druggable diacylglycerol kinase alpha (DGKα) inhibitors, we used an in-silico approach based on chemical homology with the two commercially available …
Number of citations: 21 www.sciencedirect.com
M Bohdanowicz, D Schlam… - Molecular biology of …, 2013 - Am Soc Cell Biol
… In stark contrast to PLD antagonists, diacylglycerol kinase inhibitor I (DGKi I; also called R59022) prompted dissociation of the PA probe from the plasma membrane of RAW264.7 cells (…
Number of citations: 106 www.molbiolcell.org
RR Baker, H Chang - Biochimica et Biophysica Acta (BBA)-Lipids and Lipid …, 1998 - Elsevier
… Staurosporine, chelerythrine, R59022 (diacylglycerol kinase inhibitor I), arachidonoyl trifluoromethylketone, wortmannin, genistein and 5,6-dichloro-1-β-d-ribofuranosylbenzimidazole (…
Number of citations: 12 www.sciencedirect.com

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